2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
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Overview
Description
2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is also known as EMTP or 2-ethoxy-6-((4-(1H-1,2,4-triazol-1-yl)benzyl)imino)methyl)phenol.
Mechanism of Action
The mechanism of action of EMTP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. EMTP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMTP has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antibacterial activity. EMTP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
EMTP has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, EMTP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on EMTP, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its neuroprotective and cognitive enhancing effects. Further studies are also needed to better understand the mechanism of action of EMTP and to determine its safety and toxicity in vivo.
Synthesis Methods
The synthesis of EMTP involves the reaction between 2-ethoxyphenol and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then isolated and purified by recrystallization.
Scientific Research Applications
EMTP has been used in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for DNA, and as a catalyst for organic reactions. EMTP has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-ethoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-5-3-4-9(11(10)16)6-14-15-7-12-13-8-15/h3-8,16H,2H2,1H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGJVJHGLSJUTK-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol |
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